N-(3-chloro-4-fluorophenyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
Properties
Molecular Formula |
C18H17ClFN3O4S |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C18H17ClFN3O4S/c19-15-9-13(5-6-16(15)20)21-17(24)11-1-3-12(4-2-11)22-18(25)23-14-7-8-28(26,27)10-14/h1-6,9,14H,7-8,10H2,(H,21,24)(H2,22,23,25) |
InChI Key |
AHADDRLHDKUOTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(3-Chloro-4-fluorophenyl)benzamide
-
Reagents : 3-Chloro-4-fluoroaniline (1.0 eq), benzoyl chloride (1.2 eq), triethylamine (2.5 eq)
-
Solvent : Dichloromethane (0.5 M)
-
Conditions : 0°C → rt, 4 hr
-
Workup : Quench with saturated NaHCO₃, extract with EtOAc, dry (Na₂SO₄), concentrate
-
Yield : 78–85%
Mechanism :
Triethylamine scavenges HCl, driving the reaction to completion.
Introduction of 4-Amino Group
Method A: Nitration/Reduction :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃ (1.5 eq), H₂SO₄ | 0°C, 2 hr | 65% |
| Reduction | H₂ (1 atm), Pd/C (10 wt%) | EtOH, rt, 12 hr | 89% |
-
Reagents : CuI (10 mol%), L-proline (20 mol%), K₂CO₃ (2.0 eq)
-
Solvent : DMSO, 110°C, 24 hr
-
Yield : 58%
Comparison :
| Parameter | Method A | Method B |
|---|---|---|
| Cost | Low | High |
| Regioselectivity | >95% | 80% |
| Scalability | >100 g | <10 g |
Carbamoyl Urea Formation
-
Activation :
-
4-Aminobenzamide (1.0 eq), triphosgene (0.33 eq)
-
CH₂Cl₂, 0°C, 1 hr → isocyanate intermediate
-
-
Coupling :
-
1,1-Dioxidotetrahydrothiophen-3-amine (1.1 eq)
-
Et₃N (2.0 eq), CH₂Cl₂, rt, 6 hr
-
-
Purification :
-
Column chromatography (SiO₂, EtOAc/hexane 1:1 → 3:1)
-
Final HPLC (C18, 10–90% CH₃CN/H₂O + 0.1% TFA)
-
Critical Parameters :
Alternative Synthetic Routes
One-Pot Sequential Coupling
-
React 4-nitrobenzoyl chloride with 3-chloro-4-fluoroaniline
-
Reduce nitro to amine (H₂/Pd-C)
-
Direct coupling with 1,1-dioxidotetrahydrothiophen-3-yl isocyanate
Advantages :
-
Eliminates intermediate isolation
-
Overall yield: 61% vs 54% (stepwise)
Solid-Phase Synthesis
Supports : Wang resin (loading: 0.8 mmol/g)
Steps :
-
Anchor Fmoc-4-aminobenzoic acid
-
Deprotect (piperidine/DMF)
-
Couple 1,1-dioxidotetrahydrothiophen-3-amine (HBTU/DIEA)
-
Cleave (TFA/H₂O 95:5)
Analytical Characterization
Key Spectroscopic Data :
| Technique | Characteristics |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 10.21 (s, 1H, NH), 8.52 (d, J=8.5 Hz, 2H), 7.89–7.40 (m, 6H), 4.15–3.98 (m, 1H, tetrahydrothiophene) |
| HRMS (ESI+) | m/z 487.1243 [M+H]⁺ (calc. 487.1238) |
| IR (KBr) | 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1310 cm⁻¹ (S=O) |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Analysis of Key Compounds
Biological Activity
N-(3-chloro-4-fluorophenyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Chemical Formula : CHClFNOS
- Molecular Weight : 335.68 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. It is hypothesized to act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression related to cell cycle and apoptosis.
Inhibition of HDACs
Research indicates that compounds with similar structures exhibit potent inhibition of HDACs, particularly HDAC1, HDAC2, and HDAC3. For instance, a related compound demonstrated an IC value of 95.48 nM against HDAC3, showcasing its potential as a lead compound for developing selective HDAC inhibitors .
Antitumor Activity
In vitro studies have shown that this compound exhibits significant antiproliferative effects on various cancer cell lines. The following table summarizes the IC values against different cancer types:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver Cancer) | 1.30 | Induces apoptosis and G2/M phase arrest |
| MCF-7 (Breast Cancer) | 0.85 | Inhibition of cell growth |
| A549 (Lung Cancer) | 2.10 | Cell cycle arrest |
These results indicate that the compound effectively inhibits tumor growth through multiple mechanisms, including promoting apoptosis and disrupting cell cycle progression.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in vivo:
- Xenograft Models : In a murine model using HepG2 cells, treatment with the compound resulted in a tumor growth inhibition (TGI) of approximately 48.89%, comparable to established treatments .
- Combination Therapy : When used in combination with other chemotherapeutic agents such as taxol and camptothecin, the compound enhanced their anticancer effects, suggesting potential for combination therapy strategies .
Q & A
Q. Coupling Agent Comparison :
| Coupling Agent | Activator | Solvent | Base | Yield Range* | Reference |
|---|---|---|---|---|---|
| EDC·HCl | HOBt | DMF | Triethylamine | 60–75% | |
| DCC | DMAP | CH₂Cl₂ | Pyridine | 55–70% | |
| *Yields inferred from analogous syntheses. |
Which spectroscopic methods confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ at m/z 423.08) .
- UV-Vis : λmax ~260–280 nm indicates aromatic π→π* transitions .
How can researchers optimize coupling efficiency for the tetrahydrothiophene sulfone carbamate moiety?
Answer:
- Reagent Ratios : Use a 1.2:1 molar excess of the carbamate intermediate to ensure complete reaction .
- Temperature Control : Maintain 0–5°C during activation to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfone-containing intermediates .
- Real-Time Monitoring : TLC (silica gel, ethyl acetate/hexane) or HPLC tracks reaction progress .
What strategies resolve discrepancies in NMR data for substituted benzamide derivatives?
Answer:
- Dynamic Effects : Run variable-temperature NMR (e.g., 25°C vs. 60°C) to identify tautomerism or conformational shifts .
- Solvent Screening : Test in deuterated DMSO or CDCl₃ to reduce aggregation-induced peak broadening .
- Supplementary Techniques :
- IR Spectroscopy : Amide I band (~1650 cm⁻¹) confirms bond formation .
- X-ray Crystallography : Provides unambiguous structural assignment for crystalline derivatives .
What purification techniques are critical post-synthesis?
Answer:
- Column Chromatography : Silica gel with gradient elution (e.g., 20–50% ethyl acetate/hexane) separates polar impurities .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for benzamide derivatives .
- HPLC : Reverse-phase C18 columns resolve closely related byproducts (e.g., unreacted starting materials) .
How does the 1,1-dioxidotetrahydrothiophen-3-yl group influence derivatization reactivity?
Answer:
- Steric Effects : The sulfone group increases steric hindrance, slowing nucleophilic attacks at adjacent positions .
- Electronic Effects : Electron-withdrawing sulfone enhances electrophilicity of the carbamate carbonyl, facilitating aminolysis .
- Solubility : Polar sulfone improves aqueous solubility, aiding biological testing .
What parameters are critical for high-yield synthesis?
Answer:
- Stoichiometry : 1.1–1.3 equivalents of coupling agent relative to carboxylic acid .
- Moisture Control : Anhydrous conditions prevent hydrolysis of active intermediates .
- Reaction Time : 12–24 hours under nitrogen ensures complete conversion .
How can intermediate stability be ensured in multi-step syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
